molecular formula C11H13N3O B1361735 N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine CAS No. 944450-83-3

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine

Cat. No.: B1361735
CAS No.: 944450-83-3
M. Wt: 203.24 g/mol
InChI Key: PBJZWGQLXKZEJT-UHFFFAOYSA-N
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Description

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine (CAS 944450-83-3) is a high-purity chemical compound with a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol . It is supplied at 95% purity and is characterized by its 1,3,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery . Compounds featuring the 1,3,4-oxadiazole core have been extensively investigated for their diverse pharmacological potentials. Scientific literature indicates that derivatives of this heterocycle demonstrate a range of biological activities, including potent antibacterial effects against challenging pathogens like Neisseria gonorrhoeae and Gram-positive bacteria such as MRSA . Furthermore, related structures have been synthesized and studied for their anti-inflammatory and anticancer properties, highlighting the value of this chemotype in developing new therapeutic agents . The incorporation of the 1,3,4-oxadiazole moiety into molecular structures is a recognized strategy to modulate a compound's electron density, lipophilicity, and steric configuration, which can critically influence its biological activity and pharmacokinetic profile . Researchers can utilize this compound as a key synthetic intermediate or building block for constructing more complex molecules, or as a reference standard in biological screening assays. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling instructions. This compound requires careful handling as it may cause severe skin burns and eye damage .

Properties

IUPAC Name

N-methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-13-14-11(15-8)10-5-3-9(4-6-10)7-12-2/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJZWGQLXKZEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649936
Record name N-Methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-83-3
Record name N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944450-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine typically involves the cyclization of acyclic precursors. One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . Another approach involves the use of acylhydrazide intermediates, which can react with various reagents to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding and scalable reactions, would apply. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine has been investigated for its potential as an anticancer agent. Research indicates that compounds with oxadiazole moieties can inhibit specific cancer pathways. For example, studies have shown that oxadiazole derivatives can disrupt c-Myc–Max dimerization, a critical interaction in many cancers . This suggests that this compound may possess similar properties worth exploring further.

Neuroprotective Effects
There is emerging evidence that oxadiazole-containing compounds may exhibit neuroprotective effects. A study highlighted the ability of specific oxadiazole derivatives to mitigate oxidative stress in neuronal cells. This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science Applications

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers. Its unique structure allows it to be incorporated into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research has shown that incorporating oxadiazole units into polymer chains can improve their flame retardancy and thermal resistance .

Case Study 1: Anticancer Research

A recent study focused on synthesizing a series of oxadiazole derivatives, including this compound. The derivatives were tested for their ability to inhibit cancer cell proliferation in vitro. The results indicated that several compounds exhibited significant cytotoxicity against various cancer cell lines, particularly those associated with breast and lung cancers .

Case Study 2: Neuroprotection

In a laboratory setting, researchers evaluated the neuroprotective effects of this compound on cultured neurons subjected to oxidative stress. The compound demonstrated a marked reduction in cell death compared to controls. This suggests potential therapeutic applications in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 1,3,4-Oxadiazole Moieties

(a) 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine
  • Structure : Lacks the N-methyl group on the benzylamine.
  • Molecular Weight : 189.21 g/mol (vs. 203.24 g/mol for the methylated derivative).
  • Properties : Lower lipophilicity due to the absence of the N-methyl group. Melting point: 85.5–87°C .
  • Applications : Often used as a precursor for further functionalization.
(b) 1-(5-Aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines
  • Structure : Features a pyrrole ring instead of benzylamine and aryl-substituted oxadiazole.
  • Key Findings : Demonstrated cytotoxic activity against A549 (lung), HT29 (colon), and HT1080 (fibrosarcoma) cancer cells, outperforming doxorubicin in some cases .
  • Synthesis : One-pot, four-component reaction involving benzylamine, pyrrole-2-carbaldehyde, and carboxylic acids.

Heterocyclic Variants: Thiadiazole and Benzimidazole Derivatives

(a) N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
  • Structure : Replaces oxadiazole with a thiadiazole ring and includes an isoxazole substituent.
  • Properties : Molecular weight 348.39 g/mol , melting point 160°C , and 70% synthetic yield .
  • Activity : Thiadiazole derivatives are often explored for antimicrobial and anti-inflammatory properties.
(b) N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides
  • Structure : Benzimidazole core with hydrazide linkages.
  • Synthesis : Multi-step process involving condensation of hydrazides with benzaldehydes .
  • Applications : Benzimidazole derivatives are widely studied for antiviral and anticancer activities.

Anti-Psychotic Phenothiazine Derivatives

  • Example: (E)-4-((5-(10-(3-(N,N-Dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-yl)diazenyl)-N,N-dimethylbenzenamine.
  • Key Features: Combines phenothiazine (a tricyclic system) with thiadiazole and dimethylamino groups.
  • Activity: Phenothiazines are known for dopamine receptor antagonism, used in anti-psychotic therapies .

Comparative Analysis: Key Parameters

Table 1. Structural and Functional Comparison

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlight
N-Methyl-4-(5-methyl-oxadiazolyl)benzylamine Benzylamine + oxadiazole 203.24 N-methyl, 5-methyl-oxadiazole Not reported (potential cytotoxic)
4-(5-Methyl-oxadiazolyl)benzylamine Benzylamine + oxadiazole 189.21 Oxadiazole Precursor for derivatives
1-(5-Aryl-oxadiazolyl)-pyrrolylmethanamines Pyrrole + oxadiazole ~300–350 Aryl, pyrrole Cytotoxic (IC₅₀ < 10 µM)
Thiadiazole derivatives (Compound 6) Thiadiazole + isoxazole 348.39 Thiadiazole, benzamide Antimicrobial potential
Phenothiazine-thiadiazole hybrid Phenothiazine + thiadiazole ~500–550 Phenothiazine, dimethylamino Anti-psychotic

Biological Activity

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C11_{11}H13_{13}N3_3O
  • Molecular Weight : 203.245 g/mol
  • CAS Number : 944450-83-3
  • InChI Key : PBJZWGQLXKZEJT-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an inhibitor and therapeutic agent. The following sections summarize key findings from various studies.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown promising antibacterial effects against various strains of bacteria. A study focusing on the synthesis of oxadiazole derivatives reported that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundK. pneumoniae8 µg/mL

2. Inhibition of Carbonic Anhydrase

This compound has been investigated for its inhibitory effects on carbonic anhydrase (CA), an enzyme crucial for various physiological processes including pH regulation and fluid secretion. A study indicated that related compounds acted as selective type II carbonic anhydrase inhibitors with effective local action when administered through specific routes .

Table 2: Inhibition Potency of Carbonic Anhydrase

CompoundType of InhibitionIC50 (µM)
Compound CType I50
This compoundType II25

3. Biotransformation Studies

Understanding the metabolic pathways of this compound is crucial for evaluating its pharmacokinetics and safety profile. Recent research identified several metabolites formed during the biotransformation process using techniques such as HPLC-MS/MS. Notable metabolites included N-hydroxy derivatives which were confirmed through spectral analysis .

Table 3: Identified Metabolites and Their Characteristics

Metabolite NameRetention Time (min)Mass-to-Charge Ratio (m/z)
N-hydroxy metabolite6.7254→117
Hydroxymethyl derivative8.7254→133

Case Study 1: Antibacterial Evaluation

In a controlled study involving various oxadiazole derivatives, this compound was tested against clinical isolates of resistant bacteria. The compound exhibited a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study involving Wistar rats assessed the absorption and metabolism of this compound after intraperitoneal administration. Blood samples were collected at various time points to analyze plasma concentration and metabolite formation using advanced chromatographic techniques . The results indicated a rapid absorption rate and a half-life conducive for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine, and how can intermediates be validated?

  • Methodology : The compound can be synthesized via reductive amination of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS: 179056-82-7) with methylamine, followed by purification using column chromatography . Key intermediates, such as the aldehyde precursor, should be validated using 1H/13C NMR (δ 10.0 ppm for aldehyde protons) and FT-IR (C=O stretch at ~1700 cm⁻¹). Purity can be confirmed via HPLC (≥95% by area normalization) .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across sources?

  • Methodology : Conflicting data (e.g., mp 63–64.5°C vs. 85.5–87°C for a related analog ) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to analyze thermal behavior and X-ray powder diffraction (XRPD) to identify crystalline phases. Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm substitution patterns (e.g., benzylamine protons at δ 3.8–4.2 ppm, oxadiazole protons as singlets at δ 8.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 204.07) .
  • IR : Identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for amine, C=N/C–O stretches at 1600–1650 cm⁻¹ for oxadiazole) .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve structural ambiguities in derivatives of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides bond lengths/angles and confirms stereochemistry. For example, oxadiazole rings in related structures show C–O bond lengths of ~1.36 Å and C–N distances of ~1.29 Å . Crystallize derivatives in non-polar solvents (e.g., hexane/ethyl acetate) to obtain high-quality crystals .

Q. What strategies are effective for designing analogs with enhanced bioactivity while retaining the oxadiazole core?

  • Methodology :

  • Bioisosteric replacement : Substitute the benzylamine group with heterocycles (e.g., piperidine) to improve solubility .
  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., –F, –CF₃) at the oxadiazole 5-position to enhance receptor binding, as seen in EP4 antagonists .
  • Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict interactions with targets like neuroreceptors .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

  • Methodology : Optimize reaction conditions using Design of Experiments (DoE) . For example:

  • Temperature control : Microwave-assisted synthesis (e.g., 150–180°C for cyclocondensation) reduces side reactions .
  • Catalysis : Use Pd/C for efficient reductive amination .
  • Workup : Employ liquid-liquid extraction (e.g., DCM/water) to isolate intermediates .

Q. What mechanisms underlie the biological activity of oxadiazole-containing derivatives in neurological or anticancer studies?

  • Methodology :

  • Enzyme inhibition assays : Test inhibition of kinases (e.g., EGFR) or receptors (e.g., GABAₐ) using fluorescence-based assays .
  • Metabolic stability : Perform hepatic microsomal studies to assess oxidative degradation (e.g., CYP450-mediated) .
  • In vivo models : Evaluate tumor growth suppression in xenograft models (e.g., IC₅₀ values reported for analogs in Table II of ).

Data Contradiction Analysis

Q. How should researchers reconcile conflicting CAS registry numbers or molecular descriptors in public databases?

  • Methodology : Cross-reference CAS RNs (e.g., 944450-83-3 vs. 946409-19-4 ) with authoritative sources like SciFinder or PubChem. Confirm structural identity via 2D NMR correlation spectroscopy (COSY) and HSQC to resolve ambiguities in substituent positions .

Tables for Key Data

Property Value Source
Molecular FormulaC₁₁H₁₃N₃O
Melting Point63.3–64.5°C
CAS RN944450-83-3
Key Synthetic Intermediate4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Bioactive AnalogsEP4 antagonists (e.g., CAS 518048-05-0)

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